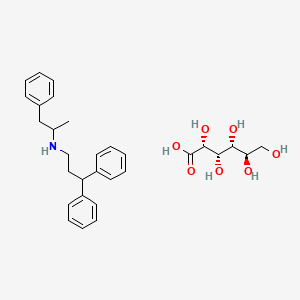
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is known for its unique structure, which includes an ethoxy group and a methylprop-2-enylidene moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product . The reaction conditions usually include a controlled temperature and the removal of ethanol as a byproduct.
Analyse Des Réactions Chimiques
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common reagents used in these reactions include alkyl halides, sodium ethoxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate involves its conversion to reactive intermediates, such as enolate ions, under basic conditions . These intermediates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester of propanedioic acid, commonly used in organic synthesis.
Diethyl 2-(3-ethoxyprop-2-enylidene)propanedioate: A closely related compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
13001-20-2 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
diethyl 2-(3-ethoxy-2-methylprop-2-enylidene)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-5-16-9-10(4)8-11(12(14)17-6-2)13(15)18-7-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
RJXIGOHHCYSGKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C)C=C(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)



